4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15IO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-(iodomethyl)-2,2-dimethyloxane |
InChI |
InChI=1S/C8H15IO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-6H2,1-2H3 |
InChI Key |
FBGQPVWUPVHOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CI)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran
Detailed Synthetic Routes
Alternative Route via 6-(Iodomethyl)-4-Methoxy-2,2-dimethyltetrahydro-3aH-dioxolo[4,5-c]pyran Derivatives
Research literature describes the preparation of iodomethyl-substituted tetrahydropyran derivatives with additional protecting groups:
- Starting from a hydroxylated tetrahydropyran intermediate, treatment with p-toluenesulfonic acid and dimethoxylpropane leads to protected methoxy derivatives.
- Subsequent halogenation at the 6-position (analogous to the 4-position in the parent compound) is achieved by reaction with iodine sources.
- Methylation steps can follow to modify hydroxyl groups.
- The overall yields for these steps range from 80% to 95%, with purification by chromatography.
Reaction Conditions and Yields Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aldehyde formation | Hydrolysis and acidolysis of spiro ester with NaOH/KOH, HCl, 95-105°C | ~85 | Intermediate aldehyde formation |
| 2 | Halogenation/Substitution | Iodine reagents (e.g., I2/PPh3), or conversion from hydroxymethyl | Not explicitly reported | Standard halogenation methods applied |
| 3 | Protection/Methylation (optional) | p-Toluenesulfonic acid, dimethoxylpropane, methyl iodide | 80-95 | For protected derivatives |
Purification and Characterization
- Purification methods include extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and silica gel column chromatography.
- Characterization data reported include proton and carbon nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and optical rotation measurements.
- Purity levels of intermediates and final products often exceed 95%, with yields optimized for industrial scalability.
Analysis of Preparation Methods
- The multi-step synthetic approach allows for high selectivity in functionalizing the tetrahydropyran ring.
- Use of stable intermediates such as 2,2-dimethyltetrahydro-2H-pyran-4-carboxaldehyde facilitates controlled halogenation.
- Protection strategies (e.g., methoxy or dioxolane groups) improve yield and stability during halogenation and methylation steps.
- The methods are adaptable for scale-up, with relatively mild conditions and good overall yields.
- Limitations include the need for careful control of reaction temperature and pH to avoid side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tetrahydropyran derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of 4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran with key analogs:
Table 1: Structural and Functional Comparison of Tetrahydropyran Derivatives
Key Comparative Insights:
Functional Group Reactivity
- Iodomethyl (Target Compound) : The iodine atom acts as a superior leaving group, enabling efficient nucleophilic substitutions (e.g., Suzuki couplings) . This contrasts with the azidomethyl analog, which participates in click chemistry (e.g., CuAAC reactions) but requires careful handling due to explosive risks .
- Ketone (Tetrahydro-2,2-dimethyl-4H-pyran-4-one) : The carbonyl group facilitates nucleophilic additions (e.g., Grignard reactions) and serves as a chiral building block in asymmetric synthesis .
Steric and Electronic Effects The 2,2-dimethyl groups in the target compound and Tetrahydro-2,2-dimethyl-4H-pyran-4-one enhance steric hindrance, stabilizing the tetrahydropyran ring against ring-opening reactions compared to non-methylated analogs (e.g., 4-Ethylidene tetrahydro-2H-pyran) . Phenylethynyl substitution (4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran) introduces π-conjugation, enabling applications in photochemistry and materials science .
Biological and Industrial Applications Iodomethyl derivatives are explored in radiopharmaceuticals due to iodine’s isotopic versatility (e.g., ¹²³I/¹³¹I labeling) . Lactone derivatives (e.g., 2H-Pyran-2-one) are precursors for biodegradable polymers or flavor compounds .
Safety Profiles
- Iodomethyl and azidomethyl compounds pose significant hazards (toxicity and explosivity, respectively), necessitating stringent handling protocols. In contrast, lactones and ketones exhibit lower acute toxicity .
Biological Activity
4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran is a chemical compound notable for its unique structure and potential biological activities. The compound features a tetrahydropyran ring with an iodomethyl group at the 4-position and two methyl groups at the 2-position, contributing to its distinctive reactivity. This article explores its biological activity, focusing on its interactions with biological macromolecules and potential applications in medicinal chemistry.
- Molecular Formula : C11H19IO
- Molecular Weight : Approximately 240.08 g/mol
- Structure : The presence of the iodomethyl group allows for potential interactions with nucleophiles such as amines or thiols, which could lead to covalent modifications of proteins or other biomolecules.
The biological activity of this compound is primarily attributed to its ability to react with various nucleophiles. The iodomethyl group can facilitate nucleophilic substitution reactions, leading to modifications in biological macromolecules. Such interactions are critical for understanding its mechanisms of action if developed as a pharmaceutical agent.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds in the tetrahydropyran family may possess antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines, indicating possible applications in cancer therapy.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes, which could be leveraged for therapeutic purposes .
Case Studies and Research Findings
-
Reactivity Studies :
- Interaction studies have focused on the reactivity of this compound with biological macromolecules. These studies demonstrate that the compound can modify proteins through covalent bonding, which may alter their function and activity.
- Synthesis and Biological Evaluation :
- Comparative Analysis :
Comparative Biological Activity of Tetrahydropyran Derivatives
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | 15 µM | Yes |
| 4-Iodotetrahydropyran | Low | >50 µM | No |
| 4-Methyl-2,2-dimethyltetrahydro-2H-pyran | Low | >50 µM | No |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran, and how can reaction conditions be optimized for yield?
- Answer : The Prins cyclization is a key method, utilizing benzaldehyde dimethyl acetal and silane under acidic catalysis, with temperature control (80–100°C) to optimize cyclization . Stepwise synthesis from α-ketoglutaric acid involves sequential esterification, cyclization, and iodination, achieving ~31% overall yield . Multi-component reactions (e.g., involving aldehydes and cyclic diketones) require precise stoichiometric ratios and anhydrous conditions to minimize side products . Yield optimization focuses on catalyst selection (e.g., Lewis acids) and inert atmosphere maintenance.
Q. Which physicochemical properties of this compound are critical for experimental design?
- Answer : Key properties include:
- Molecular weight : 254.14 g/mol (calculated from PubChem data for analogous tetrahydropyrans) .
- Boiling point : Estimated 183–200°C based on substituted tetrahydropyrans .
- Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) due to the iodomethyl group’s polarity .
- Stability : Sensitive to light and oxidizers; storage under nitrogen at –20°C is recommended .
Q. What safety protocols are essential when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (Flash Point: ~88°C) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (LC50 for rats: >2.5 mg/L) .
- Waste disposal : Segregate halogenated waste and use professional disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational tools enhance synthetic planning for derivatives of this compound?
- Answer : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. Retrosynthetic algorithms prioritize pathways with high atom economy (e.g., iodomethyl introduction via nucleophilic substitution) . Quantum mechanical calculations (DFT) assess transition states for regioselective iodination .
Q. What reaction pathways enable selective modification of the iodomethyl group in this compound?
- Answer :
- Nucleophilic substitution : Replace iodine with azide or thiol groups using NaN₃ or NaSH in DMF (60–80°C) .
- Dehalogenation : Stannane-free hydrodehalogenation with Pd/C and H₂ yields the methyl derivative, retaining the tetrahydropyran core .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in THF .
Q. How do stereochemical factors influence the synthesis and bioactivity of this compound?
- Answer : The 2,2-dimethyl group imposes conformational rigidity, affecting reactivity and binding affinity. Enantioselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) can produce stereoisomers with distinct biological profiles (e.g., antimicrobial activity) .
Q. What analytical techniques resolve contradictions in reported data for this compound?
- Answer : Discrepancies in melting points or NMR shifts arise from purity or solvent effects. Validate via:
- HRMS : Confirm molecular formula (e.g., m/z 254.0421 for [M+H]⁺) .
- 2D NMR : Assign stereochemistry using NOESY and HSQC .
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .
Q. How can industrial-scale synthesis methods be adapted for this compound?
- Answer : Scale Prins cyclization using continuous flow reactors to enhance heat transfer and reduce side reactions . Purification via fractional distillation or recrystallization in ethanol ensures >95% purity . Process analytical technology (PAT) monitors reaction progress in real time .
Key Considerations
- Contradictions : Discrepancies in reaction yields (e.g., Prins vs. multi-component) stem from solvent purity and catalyst activity. Validate with controlled replicates .
- Advanced Applications : Use as a chiral building block in drug synthesis (e.g., antiviral agents) requires enantiomeric resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
